molecular formula C10H10ClNO B8375787 1-ethoxy-6-chloro-3H-isoindole

1-ethoxy-6-chloro-3H-isoindole

Cat. No.: B8375787
M. Wt: 195.64 g/mol
InChI Key: NOFAYBRYPULQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-6-chloro-3H-isoindole is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and materials science. The isoindole core is a benzofused pyrrole, recognized as a privileged scaffold in the construction of biologically active compounds . The presence of both an ethoxy substituent and a chloro group on the benzo ring makes this molecule a versatile and reactive intermediate, poised for further functionalization via metal-catalyzed cross-coupling reactions or as a participant in cycloaddition chemistry . Isoindole derivatives are key intermediates in the synthesis of complex natural products like indolocarbazole alkaloids and form the core structure of several clinical drugs, including immunomodulatory agents such as lenalidomide and pomalidomide . Furthermore, related isoindolinone structures have demonstrated potent inhibitory activity against enzymes like carbonic anhydrase, highlighting the potential of this chemical class in drug discovery . Researchers value this compound for exploring new synthetic pathways, developing novel therapeutic candidates, and creating advanced functional materials, including dyes and fluorophores . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

5-chloro-3-ethoxy-1H-isoindole

InChI

InChI=1S/C10H10ClNO/c1-2-13-10-9-5-8(11)4-3-7(9)6-12-10/h3-5H,2,6H2,1H3

InChI Key

NOFAYBRYPULQPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC2=C1C=C(C=C2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethoxy 6 Chloro 3h Isoindole and Analogous 3h Isoindole Derivatives

Direct Synthesis Approaches to the 3H-Isoindole Core

Direct synthetic methods for constructing the 3H-isoindole nucleus are crucial for accessing a wide range of derivatives. These approaches can be broadly categorized into ring-closure reactions, ring transformations, and substituent modifications.

Ring-Closure Reactions for 3H-Isoindole Formation

Ring-closure reactions are a fundamental strategy for the de novo synthesis of the 3H-isoindole core. These can be achieved through either intramolecular or intermolecular pathways.

Intramolecular cyclization is a powerful method for forming the bicyclic 3H-isoindole system. A notable example is the iodine-mediated intramolecular cyclization of enamines, which provides a transition-metal-free approach to various 3H-indole derivatives. organic-chemistry.orgnih.gov This methodology involves the reaction of an appropriately substituted enamine precursor in the presence of elemental iodine as an oxidant and a base such as potassium carbonate. organic-chemistry.org

The proposed mechanism for this transformation involves the oxidative iodination of the enamine to form an iodide intermediate. acs.org This is followed by an intramolecular Friedel-Crafts-type aromatic alkylation, leading to the cyclized product. Subsequent rearomatization yields the final 3H-indole derivative. organic-chemistry.orgacs.org This method has been shown to be effective for a range of enamine substrates, including those with both electron-donating and electron-withdrawing groups, affording the products in good to high yields. organic-chemistry.org

For the synthesis of 1-ethoxy-6-chloro-3H-isoindole, a potential precursor would be an enamine derived from a substituted 2-vinylbenzonitrile or a related species. The key reaction parameters are summarized in the table below.

Reaction Component Role Example Reference
SubstrateEnamine Precursor(Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate organic-chemistry.org
OxidantFacilitates cyclizationElemental Iodine (I₂) organic-chemistry.orgnih.gov
BasePromotes eliminationPotassium Carbonate (K₂CO₃) organic-chemistry.org
SolventReaction MediumDimethylformamide (DMF) organic-chemistry.org

Intermolecular reactions, such as condensation and annulation strategies, also provide access to the isoindole core. For instance, the reaction between o-phthalaldehyde and anilines can lead to N-arylisoindolines, which can be precursors to 3H-isoindoles. researchgate.net Another approach involves the tandem aldol/cyclization reactions of active methylene (B1212753) compounds with 2-cyanobenzaldehyde, catalyzed by potassium carbonate, to yield 3-substituted isoindolinones. researchgate.net These isoindolinones can then be further modified to generate the desired 3H-isoindole structure.

Ring Transformation and Aromatization Strategies to Access 3H-Isoindoles

Ring transformation reactions offer an alternative route to the 3H-isoindole skeleton. One such strategy involves the retro-Diels-Alder reaction of bicyclic precursors. ua.es This method has been utilized for the synthesis of moderately stable isoindoles. ua.es

Aromatization of a pre-existing heterocyclic ring system is another viable strategy. For example, isoindolines, which are the hydrogenated analogs of isoindoles, can be dehydrogenated to form the corresponding isoindole. ua.esorganic-chemistry.org This can be achieved using various oxidizing agents or through catalytic methods. Visible-light-mediated, transition-metal-free isoindole formation from isoindolines in the presence of air has been reported, enabling subsequent intermolecular Diels-Alder reactions. ua.es

Substituent Modification and Functionalization for 3H-Isoindoles

Once the core 3H-isoindole structure is established, substituent modification and functionalization are key to accessing specific derivatives like this compound. Methodologies for the synthesis of isoindoles often involve ring-closure reactions, ring transformations, aromatizations, and substituent modifications. ua.es For instance, the synthesis of 1,3-dialkylated isoindoles has been achieved through the reaction of isoindoles with (bromoethyhyl)triisopropylsilane. ua.es This demonstrates the potential for introducing substituents at various positions on the isoindole ring.

Transition Metal-Catalyzed Syntheses of 3H-Isoindoles

Transition metal catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including isoindoles and their derivatives. mdpi.com Several transition metals have been successfully employed as catalysts for intramolecular cyclizations and cross-coupling reactions to construct the isoindole framework. researchgate.net

Palladium-catalyzed reactions are particularly prevalent in this area. For example, a palladium-catalyzed strategy for the construction of the isoindole N-oxide ring has been developed through the C-H functionalization of aldonitrones. researchgate.net Furthermore, a one-pot conversion of isoindolines to 1-arylisoindoles has been achieved via palladium-catalyzed cascade C-H transformations, involving dehydrogenation followed by C-H arylation. organic-chemistry.org

Rhodium catalysts have also been utilized in the synthesis of isoindoles. A rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters provides isoindoles in very good yields. organic-chemistry.orgresearchgate.net Additionally, a Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates offers an efficient route to 2H-isoindoles. organic-chemistry.org

The following table summarizes some of the transition metals and their applications in isoindole synthesis.

Transition Metal Catalytic Reaction Substrates Product Reference
Palladium (Pd)C-H FunctionalizationAldonitronesIsoindole N-oxides researchgate.net
Palladium (Pd)Cascade C-H TransformationIsoindolines1-Arylisoindoles organic-chemistry.org
Rhodium (Rh)Intramolecular CondensationBenzyl azides, α-aryldiazoestersIsoindoles organic-chemistry.orgresearchgate.net
Rhodium (Rh)Coupling ReactionN-chloroimines, α-diazo-α-phosphonoacetates2H-Isoindoles organic-chemistry.org

Rhodium-Catalyzed Cascade Reactions for 3H-Isoindole Scaffolds (e.g., nitrile trifunctionalization, vinylcarbene reactions)

Rhodium catalysis has emerged as a powerful tool for the construction of complex nitrogen-containing heterocycles, including the 1H-isoindole motif, which is structurally related to 3H-isoindoles. A notable advancement is the rhodium-catalyzed cascade reaction that enables a significant increase in molecular complexity from relatively simple starting materials.

One such innovative approach involves the trifunctionalization of a nitrile moiety. This reaction is initiated by the formation of a nitrile ylide with extended conjugation, resulting from the reaction of a rhodium vinylcarbene with a nitrile. A key step in this process is the attack of a second vinylcarbene on the azepine ring that is formed after a 1,7-electrocyclization of the nitrile ylide. This cascade process highlights the versatile reactivity of in-situ generated donor-donor rhodium carbenes, which selectively react at different points in the catalytic cycle to build the fused 1H-isoindole core. Computational studies, including density functional theory (DFT) calculations, have been instrumental in elucidating the intricate mechanism of this rare nitrile trifunctionalization.

Another rhodium-catalyzed strategy involves the annulation of N-benzoylsulfonamides with olefins and diazoacetate to produce isoindolinones, which are oxidized isoindole derivatives. This transformation is compatible with both terminal and internal olefins, providing access to 3-monosubstituted and 3,3-disubstituted isoindolinones. A postulated mechanism involves the C-H functionalization of the benzoylsulfonamide to form a five-membered rhodacycle, followed by olefin insertion, β-hydride elimination, reductive elimination, and Michael addition.

Catalyst SystemReactantsProduct TypeKey Features
[Rh₂(OAc)₄]Diazo compound, NitrileFused 1H-IsoindoleNitrile trifunctionalization, Cascade reaction, High molecular complexity
[{RhCl₂Cp*}₂] / Cu(OAc)₂·H₂ON-Benzoylsulfonamide, Olefin/DiazoacetateIsoindolinoneC-H activation, Broad olefin scope, Access to 3,3-disubstituted products

Ruthenium-Catalyzed Cyclization Approaches

Ruthenium catalysts offer a distinct reactivity profile for the synthesis of isoindole-related structures. One prominent example is the ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols to afford 3-substituted isoindolinone derivatives. This method proceeds in good to excellent yields and tolerates a diverse range of substituents on both the benzamide and the allylic alcohol. The proposed mechanism involves the formation of a five-membered ruthenacycle intermediate, a hypothesis supported by experimental evidence. This approach demonstrates the utility of ruthenium catalysis in forging key carbon-nitrogen bonds for the construction of the isoindolinone core.

Furthermore, ruthenium-catalyzed C–H activation has been effectively utilized for the synthesis of various indole (B1671886) derivatives, which can serve as analogous strategies for 3H-isoindoles. For instance, the [4+1] annulation of imidamides with diazo compounds, catalyzed by a Ru(II) complex, can lead to the formation of 3-substituted NH indoles and 2,3-disubstituted 3H-indoles. The reaction conditions can be tuned to favor one product over the other, showcasing the versatility of this catalytic system.

Catalyst SystemReactantsProduct TypeMechanistic Feature
Ruthenium catalyst / AgSbF₆ / Cu(OAc)₂·H₂ON-Substituted benzamide, Allylic alcohol3-Substituted IsoindolinoneFormation of a five-membered ruthenacycle
[RuCl₂(p-cymene)]₂ / AgSbF₆Imidamide, Diazo compound3H-Indole derivative[4+1] Annulation via C-H activation

Palladium-Catalyzed Cyclization and Coupling Reactions (e.g., [3+2] cyclization of isocyanides)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing isoindole frameworks is well-documented. A facile protocol for preparing indole–isoindole derivatives proceeds via a palladium-catalyzed [3+2] cyclization of isocyanides with alkynyl imines. nih.govnih.govorganic-chemistry.org In this transformation, the palladium catalyst exhibits a triple role, acting as a π-acid, a transition-metal catalyst, and a hydride ion donor. nih.govnih.govorganic-chemistry.org This unique reactivity enables the dual function of the isocyanide as both a C1 synthon for cyanation and a C1N1 synthon for imidoylation. nih.govnih.govorganic-chemistry.org The synthetic value of this method is highlighted by its application in the late-stage modification of biologically active molecules. nih.gov

Other palladium-catalyzed methodologies include the carbonylative cyclization of o-halobenzoates with primary amines to produce 2-substituted isoindole-1,3-diones in good yields. rsc.org This one-step approach is tolerant of a variety of functional groups. rsc.org The proposed mechanism involves the palladium-catalyzed formation of an o-amidocarboxylate intermediate, followed by a base-catalyzed cyclization. rsc.org

Reaction TypeCatalyst SystemReactantsProduct TypeKey Features
[3+2] CyclizationPalladium catalystIsocyanide, Alkynyl imineIndole-Isoindole derivativeCatalyst has a triple role; Isocyanide has a dual function nih.govnih.govorganic-chemistry.org
Carbonylative CyclizationPd(OAc)₂ / dppp / Cs₂CO₃o-Halobenzoate, Primary amine, COIsoindole-1,3-dioneOne-step synthesis; Good functional group tolerance rsc.org

Gold-Catalyzed Hydroamination and Isomerization Pathways

Gold catalysts, particularly gold(I) complexes, have emerged as powerful and highly selective tools for activating alkynes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of isoindoles through intramolecular hydroamination of alkynes. In a two-step sequence, an Ugi four-component reaction can be used to generate a chiral, highly functionalized amine, which then undergoes a gold-catalyzed hydroamination. nih.gov The reaction, catalyzed by gold chloride, proceeds via a 5-exo-dig cyclization to form an initial product that subsequently isomerizes under the acidic reaction conditions to yield the aromatic isoindole. nih.gov This method provides an enantioselective route to chiral isoindoles. nih.gov

The scope of gold-catalyzed hydroamination extends to the synthesis of various functionalized condensed polycyclic structures. For example, substituted N-alkynyl indoles can be converted to 3H-pyrrolo-[1,2,3-de]quinoxalines under mild, gold-catalyzed conditions. This intramolecular hydroamination proceeds with compatibility towards a range of functional groups, including halogens, alkoxides, and esters.

CatalystStarting MaterialKey TransformationProduct
AuClProduct of Ugi reaction containing an alkyne and amineIntramolecular Hydroamination / IsomerizationChiral Isoindole nih.gov
[IPrAu(CH₃CN)]SbF₆Substituted N-alkynyl indoleIntramolecular Hydroamination3H-pyrrolo-[1,2,3-de]quinoxaline

Copper-Catalyzed Annulation Methods

Copper catalysis provides an economical and efficient alternative for the synthesis of nitrogen heterocycles. While direct copper-catalyzed methods for 3H-isoindoles are less common, analogous annulation strategies for related structures are well-established. For instance, an enantio- and diastereoselective synthesis of 1,3-disubstituted isoindolines has been developed via a Cu(I)-Pybox-diPh catalyzed one-pot imination-alkynylation-aza-Michael sequence. This three-component reaction sequentially forms one C-C and two C-N bonds with high yield and stereoselectivity.

Another relevant copper-catalyzed method is the three-component cascade annulation for the synthesis of polysubstituted pyridines from ketoxime acetates, aldehydes, and activated methylene compounds. This reaction proceeds under mild conditions and involves N-O bond cleavage, C-C/C-N bond formation, and oxidative dehydrogenation in a single pot. These examples of copper-catalyzed annulations to form five- and six-membered nitrogen heterocycles showcase the potential for developing similar methodologies for the synthesis of 3H-isoindole derivatives.

Catalyst SystemReaction TypeReactantsProduct Type
Cu(I)-Pybox-diPhOne-pot Three-Component CascadeAldehyde, Amine, Alkyne1,3-Disubstituted Isoindoline (B1297411)
CuBr / Li₂CO₃Three-Component Cascade AnnulationKetoxime acetate, Aldehyde, Activated methylene compoundPolysubstituted Pyridine

Metal-Free Synthetic Protocols for 3H-Isoindoles

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce cost and environmental impact. These protocols often rely on the use of alternative energy sources or unique reagents to promote the desired transformations.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. researchgate.netnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, which can accelerate reaction rates. researchgate.net

The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like isoindoles. mdpi.com For instance, in palladium-catalyzed intramolecular cyclizations to form indole derivatives, microwave heating has been shown to significantly improve yields and shorten reaction times from many hours to just a few. mdpi.com A similar approach could be envisioned for the synthesis of this compound from a suitably substituted N-aryl enamine precursor. The efficiency of this method is highlighted by its ability to promote reactions that might otherwise require harsh conditions or be low-yielding. scielo.org.mx

Key advantages of microwave-assisted synthesis include:

Rapid Heating: Allows for quick optimization of reaction conditions. researchgate.net

Reduced Reaction Times: Many reactions can be completed in minutes rather than hours. nih.govscielo.org.mx

Improved Yields and Purity: Often results in cleaner reactions with fewer byproducts. mdpi.com

Environmental Benefits: Considered a green chemistry approach due to its efficiency. researchgate.net

The table below illustrates the effectiveness of microwave-assisted synthesis in related heterocyclic systems, suggesting its potential for the synthesis of this compound.

EntryReactant(s)ConditionsTimeYield (%)Reference
1Substituted Enaminone and AminopyrazoleMicrowave, 180°C, 300W2 min85-97% nih.gov
2Formyl-quinoline, Heterocyclic Amine, 1,3-DiketoneMicrowave, DMF, 150°C8 min68-82% nih.gov
3Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoateµW, DMF, 60°C3 h94% mdpi.com
42-chloro-N-hydroxynicotinimidoyl chloride and alkyneµW, THF/H₂O, NaHCO₃-31-92% nih.gov

Acid/Base Catalyzed Methodologies

Acid and base catalysis are fundamental strategies in organic synthesis, enabling a wide range of transformations for the construction of heterocyclic frameworks, including isoindoles. These methods often involve condensation and cyclization reactions, where the catalyst plays a crucial role in activating the substrates and facilitating bond formation.

Acid-Catalyzed Synthesis: Acid catalysts, such as p-methyl benzenesulfonic acid, are often employed in reactions like the Fischer indole synthesis, a central step in the formation of many indole-based structures. nih.govnih.gov In the context of 3H-isoindoles, acid catalysis can promote the cyclization of intermediates. For example, a Pictet-Spengler-type cyclization can be used to generate polycyclic isoindolines, where in situ-generated nucleophilic isoindoles are converted to electrophilic isoindoliums via protonation, which then undergo cyclization. nih.gov

Base-Catalyzed Synthesis: Base-catalyzed methodologies are also prevalent. Catalysts like piperidine or potassium carbonate can facilitate tandem reactions for the synthesis of substituted isoindolinones from precursors like 2-cyanobenzaldehyde and active methylene compounds. nih.govresearchgate.net Similarly, a base-catalyzed, one-pot multicomponent condensation involving indole, acetylacetone, and aldehyde derivatives has been developed for creating new 3-substituted indole derivatives. researchgate.net The synthesis of this compound could potentially be achieved through a base-mediated cyclization of a precursor such as a substituted 2-alkynylbenzimidate. researchgate.net

The choice of catalyst and solvent can significantly impact reaction outcomes, including yield and selectivity.

CatalystReaction TypeSubstratesProduct TypeReference
p-methyl benzenesulfonic acid & PiperidineThree-component, two-stepEnaminone, Indole, Acenaphthylene-1,2-dioneFunctionalized bis-indoles nih.gov
Trifluoroacetic acid (TFA)Pictet-Spengler-type cyclizationTryptamine and 2-bromomethyl benzaldehydePolycyclic isoindolines nih.gov
Potassium Carbonate (K₂CO₃)Tandem Aldol/Cyclization2-cyanobenzaldehyde, Active methylene compounds3-substituted isoindolinones researchgate.net
4-dimethylaminopyridine (DMAP)CyclizationMethyl 2-alkynylbenzimidates3-methoxy-1-methyleneisoindoles researchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a sequential manner. nih.gov These reactions are characterized by their operational simplicity, high atom and step economy, and ability to generate molecular diversity, making them powerful tools for building complex heterocyclic scaffolds. nih.govrsc.org

The synthesis of isoindole and its derivatives is well-suited to MCR strategies. For example, a three-component protocol for the regioselective synthesis of highly functionalized bis-indoles has been developed using a one-pot, two-step process. nih.gov Another approach involves a one-pot procedure for creating polycyclic isoindolines through an isoindole umpolung strategy. nih.gov These methods avoid the need to isolate and purify intermediates, saving time, solvents, and reagents. nih.gov A potential MCR for synthesizing this compound could involve the reaction of a substituted phthalaldehyde, an amine, and a suitable C1-building block under catalytic conditions.

Reaction Name/TypeComponentsCatalystProductKey FeaturesReference
Fischer Indolisation–N-alkylationAryl hydrazine, Ketone, Alkyl halideAcid1,2,3-trisubstituted indolesRapid, high-yielding rsc.org
Aza-ene/Michael Addition/N-cyclizationEnaminone, Indole, Acenaphthylene-1,2-dionePiperidine / p-TsOHHighly functionalized bis-indolesHigh bond-formation efficiency nih.gov
Isoindole Umpolung/Pictet-SpenglerTryptamine, 2-bromomethyl benzaldehyde, TriethylamineTFAPolycyclic isoindolinesIn situ generation of electrophile nih.gov
1,3-Dipolar CycloadditionIsatins, THPI, 3-(2-nitrovinyl)-indolesCatalyst-freeβ-tetrahydrocarboline-fused spirooxindolesHigh diastereoselectivity nih.gov

Regioselectivity and Stereoselectivity in 3H-Isoindole Synthesis

Achieving control over regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules like substituted 3H-isoindoles. The specific placement of substituents and the three-dimensional arrangement of atoms are crucial for the biological activity and material properties of the final compound.

Control of Substitution Patterns in 3H-Isoindole Formation

Regioselectivity in the formation of the isoindole ring system dictates the final substitution pattern of the molecule. This control is often governed by the electronic and steric properties of the substituents on the starting materials, as well as the reaction mechanism and conditions.

In reactions like the Fischer indole synthesis, the direction of the key nih.govnih.gov-sigmatropic rearrangement can be influenced by substituents. For example, an electron-withdrawing phthalimide substituent has been shown to destabilize the transition state that would lead to an undesired regioisomer, thereby favoring the formation of the observed product. nih.gov This principle is directly applicable to the synthesis of this compound, where the chloro group (an electron-withdrawing group) and the ethoxy group on the precursor would be expected to direct the cyclization to yield the desired 6-chloro isomer.

Furthermore, rhodium-catalyzed intramolecular condensations of benzyl azides with α-aryldiazoesters have been shown to produce isoindoles with good to excellent yields, where the substitution pattern is predetermined by the structure of the starting azide. researchgate.net Orthogonal synthesis strategies also allow for selective formation of either isoindole or isoquinoline derivatives from the same precursor by modifying reaction conditions, showcasing a high level of control over the resulting heterocyclic core. organic-chemistry.org

MethodPrecursor SubstituentsKey Factor for RegiocontrolResulting SubstitutionReference
Fischer IndolizationElectron-withdrawing group (e.g., phthalimide)Destabilization of alternative transition stateFavors one regioisomer over the other nih.gov
Rhodium-catalyzed CondensationVaried on benzyl azide and diazoesterPre-defined placement on starting materialsGood to excellent yields of specific isoindoles researchgate.net
Intramolecular Azide-Alkyne Cycloaddition2-alkenylaryl moiety on α-azido carbonylThermal conditions favor cycloadditionIsoindole ring formation organic-chemistry.org

Diastereoselective Synthesis of Fused 3H-Isoindole Systems

The construction of fused heterocyclic systems containing a 3H-isoindole core often requires control over the relative stereochemistry of newly formed chiral centers. Diastereoselective synthesis aims to produce one diastereomer preferentially over others.

A powerful method for achieving this is the 1,3-dipolar cycloaddition reaction. For instance, a catalyst-free, three-component reaction between isatins, tetrahydro-β-carbolines (THPI), and nitrovinyl-indoles has been developed to produce complex β-tetrahydrocarboline-fused spirooxindoles with excellent diastereoselectivities (often >99:1 dr). nih.gov This type of reaction creates multiple stereocenters in a single, highly controlled step.

Tandem reactions can also be designed for diastereoselective outcomes. The ring-opening and ring-closing of spirochromene derivatives triggered by aliphatic diamines has been used to accomplish a diastereoselective synthesis of isoindole-fused diazacyclooctaindenone derivatives. researchgate.net The stereochemical outcome in such reactions can be influenced by sterically controlled transition states. beilstein-journals.org These methodologies provide a robust platform for accessing stereochemically rich, fused 3H-isoindole systems that would be challenging to synthesize otherwise.

Reaction TypeReactantsDiastereomeric Ratio (dr)Product TypeReference
Three-Component 1,3-Dipolar CycloadditionIsatins, THPIs, 3-(2-nitrovinyl)-indoles10:1 to >99:1β-tetrahydrocarboline-fused spirooxindoles nih.gov
Three-Component 1,3-Dipolar CycloadditionIsatins, THIQs, 3-(2-nitrovinyl)-indoles>99:1Tetrahydroisoquinoline-fused spirooxindoles nih.gov
Tandem Ring-Opening/Ring-ClosingSpirochromene derivatives, 1,2-diaminesDiastereoselectiveIsoindole-fused diazacyclooctaindenones researchgate.net

Reactivity and Mechanistic Investigations of 1 Ethoxy 6 Chloro 3h Isoindole and 3h Isoindole Frameworks

Fundamental Reactivity Patterns of the 3H-Isoindole Moiety

The reactivity of the 3H-isoindole system is dictated by its unique electronic and structural features. As a bicyclic aromatic amine, it possesses a pyrrole-like five-membered ring fused to a benzene (B151609) ring. This arrangement gives rise to a rich and varied chemical behavior.

Diels-Alder Cycloaddition Reactions of 3H-Isoindoles as Dienes

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and 3H-isoindoles can serve as effective dienes in these [4+2] cycloaddition reactions. masterorganicchemistry.comwikipedia.org This reactivity stems from the conjugated diene system within the isoindole structure. The reaction involves the interaction of the 4 π-electrons of the diene with the 2 π-electrons of a dienophile, leading to the formation of a cyclohexene (B86901) derivative. wikipedia.org

The efficiency of the Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. Typically, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, which lowers the HOMO-LUMO energy gap between the reactants. chemistrysteps.comorganic-chemistry.org In the case of 1-ethoxy-6-chloro-3H-isoindole, the ethoxy group at the 1-position is expected to be electron-donating, potentially enhancing the reactivity of the isoindole core as a diene. Conversely, the chloro group at the 6-position is electron-withdrawing, which might have a counteracting effect.

The stereoselectivity of the Diels-Alder reaction is another crucial aspect, with the endo product often being favored due to secondary orbital interactions. chemistrysteps.comorganic-chemistry.org This allows for the controlled synthesis of complex, three-dimensional structures. The use of solid-phase synthesis has also been explored for Diels-Alder reactions involving isoindole-related structures, enabling the preparation of libraries of compounds with potential pharmacological applications. researchgate.net

Table 1: Factors Influencing Diels-Alder Reactions of 3H-Isoindoles

Factor Influence on Reactivity
Diene Electronics Electron-donating groups generally increase reactivity.
Dienophile Electronics Electron-withdrawing groups generally increase reactivity.
Steric Hindrance Bulky substituents on the diene or dienophile can decrease the reaction rate.
Conformation The diene must be able to adopt an s-cis conformation for the reaction to occur.

| Stereoselectivity | The endo product is often the kinetically favored product. |

1,3-Dipolar Cycloadditions (e.g., with nitrile ylides)

Beyond the Diels-Alder reaction, 3H-isoindoles can participate in 1,3-dipolar cycloadditions, which are valuable for the synthesis of five-membered heterocyclic rings. wikipedia.orgchesci.com This type of reaction involves a 1,3-dipole, a molecule with a delocalized three-atom, four-π-electron system, reacting with a dipolarophile (typically an alkene or alkyne). wikipedia.orgchesci.com

Nitrile ylides are examples of 1,3-dipoles that can react with the 3H-isoindole framework. The regioselectivity and stereoselectivity of these cycloadditions are often predictable based on frontier molecular orbital (FMO) theory. chesci.com The reaction of N-allyl substituted isoindole-1,3-diones with nitrones and nitrile oxides has been shown to proceed with good regio- and stereoselectivity. researchgate.net For this compound, the electronic nature of the substituents would influence the HOMO and LUMO energies of the isoindole system, thereby directing the outcome of the cycloaddition. The development of sustainable protocols, such as conducting these reactions in aqueous media, is an area of active research. ucl.ac.uk

Electrophilic Reactivity of 3H-Isoindoles and Substituted Analogues

The electron-rich nature of the pyrrole-like ring in indoles and isoindoles makes them susceptible to electrophilic substitution. ksu.edu.sa In the case of indoles, electrophilic attack preferentially occurs at the C3 position. ic.ac.uksemanticscholar.org For the 3H-isoindole system, the positions of electrophilic attack are influenced by the substituents present on the ring. The nitrogen atom, being part of an aromatic system, is generally not basic. ksu.edu.sa

For this compound, the ethoxy group at C1 is an activating, ortho-, para-directing group, while the chloro group at C6 is a deactivating, ortho-, para-directing group. The interplay of these electronic effects would determine the regioselectivity of electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. Computational studies on related systems, such as BN-fused indoles, have shown that these analogues can undergo electrophilic aromatic substitution with regioselectivity similar to their all-carbon counterparts. nih.gov

Nucleophilic Reactivity and Additions to the 3H-Isoindole System

While the indole (B1671886) ring system generally resists nucleophilic substitution, there are instances of nucleophilic additions, particularly to activated indole derivatives. sci-hub.se For example, 3-nitro-1-(phenylsulfonyl)indole has been shown to undergo addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles. researchgate.net

In the context of this compound, the presence of the electron-withdrawing chloro group could potentially make the benzene ring more susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the imine-like character of the C1-N bond could allow for nucleophilic addition at the C1 position, especially if the nitrogen is protonated or coordinated to a Lewis acid. Base-catalyzed nucleophilic addition of indoles to vinylene carbonate has been reported as a method to synthesize functionalized indole derivatives. mdpi.com

Functionalization Strategies for 3H-Isoindoles

Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing a more atom- and step-economical approach to modifying heterocyclic frameworks.

C–H Activation and Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of indoles and related heterocycles. nih.govchim.itrsc.org By employing a directing group, it is possible to achieve site-selective C-H functionalization at positions that are otherwise difficult to access. nih.gov For instance, directing groups on the indole nitrogen can facilitate C2- and C7-activation. nih.gov

In the case of this compound, the nitrogen atom could potentially serve as a coordinating site for a transition metal catalyst, directing C-H activation at an adjacent position. The development of new catalyst systems and the use of mechanochemical techniques are expanding the scope of C-H functionalization reactions for indoles. nih.gov These strategies offer a direct route to introduce new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the 3H-isoindole scaffold.

Borylation Reactions

The introduction of boron-containing functional groups into the isoindole framework is a significant transformation, yielding versatile intermediates for further synthetic manipulations, particularly in cross-coupling reactions. A key method for synthesizing 1-boryl- and 1,3-diborylisoindoles involves a palladium-catalyzed reaction of isoindolines with pinacolborane (HBpin). nih.govresearchgate.net This process occurs through a sequential dehydrogenation of the isoindoline (B1297411) to an isoindole, followed by a C-H borylation step. nih.gov

The selectivity of the reaction can be controlled by the reaction conditions. The use of a Pd(dba)₂/Me₂S catalyst system has been shown to selectively produce the borylated isoindoles. nih.gov The dimethyl sulfide (B99878) (Me₂S) ligand plays a crucial role in suppressing the formation of undesired side products, such as 1-boryl-4,5,6,7-tetrahydroisoindoles. nih.govresearchgate.net By adjusting the stoichiometry of the boron source, either mono- or di-borylated products can be obtained. These borylated isoindoles are valuable precursors; for instance, 1,3-diborylisoindole can be cross-coupled with iodobenzene (B50100) using a Suzuki-Miyaura reaction to produce 1,3-diphenylisoindole in high yield. nih.gov

Table 1: Palladium-Catalyzed Borylation of N-Substituted Isoindolines
Substrate (N-Substituent)Boron ReagentCatalyst SystemProductYield (%)Reference
2-MethylisoindolineHBpin (1.2 equiv)Pd(dba)₂1-Boryl-2-methylisoindole50 nih.gov
2-MethylisoindolineHBpin (3.0 equiv)Pd(dba)₂ / Me₂S1,3-Diboryl-2-methylisoindoleHigh nih.gov
2-BenzylisoindolineHBpin (1.2 equiv)Pd(dba)₂ / Me₂S1-Boryl-2-benzylisoindoleHigh nih.gov

Oxidation and Reduction Pathways of 3H-Isoindoles

The redox chemistry of the 3H-isoindole framework is multifaceted, encompassing both the heterocyclic and carbocyclic rings. A common oxidative pathway is the aromatization of isoindolines (2,3-dihydro-1H-isoindoles) to form the corresponding isoindole. nih.gov This can be achieved using various oxidizing agents or catalytic methods, such as palladium-catalyzed dehydrogenation. nih.gov Another oxidative transformation is the conversion of isoindolines to isoindole N-oxides, typically using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. chim.it

Furthermore, isoindole derivatives featuring a quinone moiety, such as isoindole-4,7-diones, exhibit rich electrochemical behavior. acs.orgdiva-portal.org These compounds can undergo reversible reduction and oxidation processes, and their redox potentials can be tuned by the substituents on the isoindole ring. acs.orgdiva-portal.org This property makes them of interest as potential materials for organic electronics and energy storage. acs.orgconsensus.app For instance, density functional theory (DFT) calculations and electrochemical measurements have shown a strong correlation between the nature of the substituent and the resulting redox potential. acs.org

Reduction pathways for isoindoles can also vary. Catalytic hydrogenation can reduce the pyrrolic part of the isoindole system to an isoindoline. Conversely, under specific conditions, such as palladium-catalyzed formate (B1220265) reduction, the benzene ring of the isoindoline can be partially reduced to yield 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov

Table 2: Redox Potentials of Substituted 2-Methylisoindole-4,7-diones
Substituent at C5/C6Redox Potential (V vs. Ag/AgCl)Reference
-H-0.45 acs.org
5-Me, 6-H-0.51 acs.org
5-OMe, 6-Me-0.60 acs.org
5,6-di-Cl-0.28 acs.org

Mechanistic Elucidation of Reactions Involving 3H-Isoindoles

Investigation of Reaction Intermediates

Due to their high reactivity and instability, isoindoles are often proposed as transient intermediates in reaction mechanisms. researchgate.net Their existence is frequently confirmed through trapping experiments, where a reactive species (a dienophile) is added to the reaction mixture to intercept the isoindole as it forms, yielding a stable adduct. csbsju.eduyoutube.com

A common strategy involves the in-situ generation of the isoindole, which is then immediately trapped by dienophiles like N-phenylmaleimide (NPM), N-methylmaleimide (NMM), or dimethyl acetylenedicarboxylate (B1228247) (DMAD). ua.es For example, the proposed mechanism for the acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehyde involves the formation of an isoindole intermediate, which was successfully trapped with NPM to give the corresponding Diels-Alder cycloadduct, providing strong evidence for the proposed pathway. ua.es Similarly, photosensitized oxygenation of 2-arylindoles is believed to proceed through hydroperoxide intermediates. researchgate.net In the synthesis of fused isoindole-1,3-diones, a key intermediate has been successfully trapped and its molecular structure confirmed. rsc.org

These trapping experiments are indispensable for confirming reaction pathways that proceed through fleeting isoindole intermediates, providing concrete evidence for species that cannot be isolated or directly observed. csbsju.edu

Kinetic and Thermodynamic Control of Reaction Pathways

The outcome of reactions involving isoindole derivatives can sometimes be dictated by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.com This principle is evident when a starting material can react through competing pathways to form different products. The kinetically controlled product is the one that is formed fastest (lower activation energy), while the thermodynamically controlled product is the most stable one. dalalinstitute.com

A notable example is the reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, which can proceed via two distinct pathways depending on the reaction conditions. univ.kiev.uauniv.kiev.uaresearchgate.net

Kinetic Control: Under milder conditions (e.g., methanol, one week at room temperature), the reaction proceeds with a single molecule of the maleimide (B117702). The pathway involves the opening of the isoindole fragment followed by a rearrangement and subsequent oxidative aromatization to form a pyrimidone ring. This product is formed more rapidly but is less stable. univ.kiev.uaresearchgate.net

Thermodynamic Control: Under harsher conditions (e.g., refluxing in isopropanol (B130326) for several hours), the reaction pathway changes. After the initial steps, which are similar to the kinetic pathway, a second molecule of maleimide reacts via a Diels-Alder cycloaddition, followed by a rearrangement. This leads to a more complex, but ultimately more stable, final product. univ.kiev.uaresearchgate.net

The ability to direct the reaction towards either the kinetic or thermodynamic product by simply modifying the reaction conditions highlights the complex reactivity of the isoindole framework. univ.kiev.ua

Table 3: Kinetic vs. Thermodynamic Control in the Reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide
Control TypeReaction ConditionsKey FeaturesProduct TypeReference
KineticMethanol, Room temp., 1 weekReaction with 1 equivalent of maleimide, rearrangement, aromatizationPyrimidone derivative univ.kiev.uaresearchgate.net
ThermodynamicIsopropanol, Reflux, 4 hoursReaction with 2 equivalents of maleimide, Diels-Alder reaction, rearrangementDiels-Alder adduct derivative univ.kiev.uaresearchgate.net

Rearrangement Processes within 3H-Isoindole Derivatives

The 3H-isoindole skeleton and its derivatives are susceptible to various rearrangement reactions, often driven by the formation of more stable aromatic systems or relief of ring strain. These rearrangements are a key feature of their chemistry.

One documented example is the rearrangement of o-(pivaloylaminomethyl)benzaldehyde under acidic conditions, which is proposed to proceed through an isoindole intermediate to yield regioisomeric products. ua.es In the chemistry of isoindole-containing natural products, several types of rearrangements have been observed, including a base-catalyzed semipinacol-type rearrangement and even an unusual benzilic acid-type ring contraction. nih.gov

Furthermore, the reaction of 3-cinnamyl-1,1-dimethylisoindole N-oxide with DMAD results in a product formed via rearrangement of the initial cycloadduct. This process is thought to involve an aziridine (B145994) intermediate, followed by ring-opening and migration of the vinyl group. chim.it Another example involves a acs.orgdiva-portal.org-alkyl shift following a 5-exo-dig cyclization of N-allyl amino phosphonates, which ultimately leads to the aromatization and formation of the isoindole ring. ua.es These examples demonstrate the diverse rearrangement pathways available to isoindole derivatives, often leading to complex molecular architectures.

Influence of Substituents on 3H-Isoindole Reactivity

The reactivity of the 3H-isoindole ring system is highly sensitive to the nature and position of its substituents. Both electronic and steric effects play a significant role in determining the molecule's stability, reaction rates, and regioselectivity.

Electronic Effects: Substituents can exert their influence through inductive and resonance effects.

Electron-donating groups (EDGs), such as alkoxy (-OR) or alkyl (-R) groups, increase the electron density of the isoindole system. This generally enhances its reactivity as a diene in Diels-Alder reactions but can decrease the potential of associated redox-active groups, as seen in isoindole-4,7-diones where methoxy (B1213986) and methyl substituents lead to more negative redox potentials. acs.org

Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or halo (-X) groups, decrease the electron density of the ring. This can make the isoindole less reactive in electrophilic substitutions but can increase the redox potential of an attached quinone moiety, making it a better oxidizing agent. acs.org For example, 5,6-dichloro-2-methylisoindole-4,7-dione has a significantly higher redox potential than the unsubstituted analogue. acs.org

Steric Effects: The size and position of substituents can hinder the approach of reagents, influencing the regioselectivity and stereoselectivity of reactions. In cycloaddition reactions, bulky substituents on the isoindole or the dienophile can favor the formation of one regioisomer or stereoisomer over another. In some cases, steric hindrance can make the isolation of an initial 1:1 adduct possible in reactions that would otherwise lead to 1:2 adducts. researchgate.net

The interplay of these effects is crucial. For instance, in the palladium-catalyzed reduction of isoindolines, the presence of alkyl groups allows for the reduction of the benzene ring, whereas isoindolines with electron-withdrawing (e.g., -CO₂Me) or strongly donating (e.g., -NH₂, -OMe) groups are inert to the reaction, demonstrating a complex electronic influence. nih.gov

Electronic Effects of Ethoxy and Chloro Groups on Reaction Rates and Selectivity

The substituents on the 3H-isoindole ring play a critical role in modulating its electronic properties, which in turn dictates the rates and selectivity of its reactions. The ethoxy group at the 1-position and the chloro group at the 6-position of the isoindole ring in this compound exert significant, and somewhat opposing, electronic influences.

The ethoxy group (-OCH2CH3) is a strong electron-donating group (EDG) due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation of electron density to the aromatic system increases the nucleophilicity of the isoindole ring, making it more susceptible to attack by electrophiles. In reactions such as electrophilic aromatic substitution, the presence of the ethoxy group is expected to significantly increase the reaction rate compared to an unsubstituted 3H-isoindole. This activating effect is most pronounced at the ortho and para positions relative to the ethoxy group.

The selectivity of reactions is also governed by these electronic effects. The ethoxy group, being an ortho-, para-director, will favor the addition of electrophiles at positions 2 and 4. The chloro group is also an ortho-, para-director, which would direct incoming electrophiles to positions 5 and 7. The ultimate regioselectivity of a reaction would depend on the interplay of these directing effects and the specific reaction conditions.

Quantitative assessment of these electronic effects can be achieved through the use of the Hammett equation , which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant (a measure of the electronic effect of the substituent).

Table 1: Hammett (σ) and Taft (σ) Substituent Constants for Ethoxy and Chloro Groups*

SubstituentHammett Constant (σp)Hammett Constant (σm)Taft Polar Constant (σ*)
-OCH2CH3-0.240.10+0.25
-Cl+0.23+0.37+1.05

Data compiled from various sources on physical organic chemistry.

The negative σp value for the ethoxy group indicates its strong electron-donating character through resonance when it is in the para position, which would lead to a significant rate enhancement. The positive σ values for the chloro group confirm its electron-withdrawing nature, which would decrease the reaction rate. The Taft polar constant (σ*) further quantifies the inductive effect, showing a stronger electron-withdrawing inductive effect for the chloro group compared to the ethoxy group.

Steric Hindrance Effects on Reactivity

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, is another crucial factor influencing the reactivity of this compound. The bulkiness of substituents can affect the approach of reactants to the reaction center, thereby influencing reaction rates and, in some cases, the stereochemical outcome of the reaction.

The ethoxy group at the 1-position, while electronically activating, also introduces a degree of steric bulk. This steric hindrance can be particularly significant for reactions that involve nucleophilic attack at or near the 1-position. For example, in cycloaddition reactions where the 3H-isoindole acts as a diene, the ethoxy group can influence the facial selectivity of the dienophile's approach.

The quantitative evaluation of steric effects can be approached using the Taft equation , which separates polar and steric effects:

log(k/k₀) = ρσ + δEs

where Es is the steric substituent constant and δ is the reaction's sensitivity to steric effects.

Table 2: Taft Steric Substituent Constants (Es) for Groups Related to Ethoxy

SubstituentTaft Steric Constant (Es)
-CH30.00
-CH2CH3-0.07
-CH(CH3)2-0.47
-C(CH3)3-1.54

Data compiled from various sources on physical organic chemistry.

As the table demonstrates, the steric bulk increases (as indicated by the more negative Es values) with the size of the alkyl group. The ethyl group of the ethoxy substituent has a relatively small negative Es value, suggesting a moderate steric effect.

In the context of cycloaddition reactions, such as the Diels-Alder reaction, steric hindrance can influence the endo/exo selectivity of the product. Generally, the endo product is favored due to secondary orbital interactions, but significant steric hindrance from a substituent on the diene can favor the formation of the thermodynamically more stable exo product. For this compound, the ethoxy group at the bridgehead position of the diene system could potentially disfavor the endo approach of a bulky dienophile.

Advanced Spectroscopic and Structural Characterization of 1 Ethoxy 6 Chloro 3h Isoindole Derivatives

Crystallographic Analysis for Solid-State Structure Elucidation

The initial step in the structural analysis of a novel crystalline compound like a 1-ethoxy-6-chloro-3H-isoindole derivative is to obtain a single crystal suitable for X-ray diffraction analysis. The diffraction experiment yields a pattern of reflections from which the electron density map of the molecule can be calculated, ultimately revealing the atomic positions within the crystal lattice. mdpi.com

The primary output of a single-crystal X-ray diffraction experiment includes the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. For a new heterocyclic compound, these data provide the fundamental framework for its solid-state identity. mdpi.com A representative set of crystallographic data for a substituted indole (B1671886) derivative is presented in Table 1 to illustrate the typical parameters obtained from such an analysis. mdpi.com

Table 1. Illustrative Crystallographic Data for a Heterocyclic Derivative.
ParameterValue
Chemical FormulaC15H10N4O2S
Formula Weight310.33
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.8707(2)
b (Å)15.9681(4)
c (Å)11.9798(4)
β (°)100.283(3)
Volume (Å3)1481.44(7)
Z4
Density (calculated) (Mg/m3)1.486

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the key conformational feature is the orientation of the ethoxy group relative to the isoindole ring system. X-ray diffraction data provides precise torsional angles, which define this relationship in the solid state. researchgate.net

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. Identifying and quantifying these interactions is essential for understanding the stability and properties of the crystalline material. For a molecule like this compound, several types of interactions are anticipated:

Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C–H···N or C–H···O interactions may be present.

π-Stacking: The aromatic isoindole ring system is expected to form π–π stacking interactions with neighboring molecules, which are crucial for stabilizing the crystal lattice. nih.gov

Halogen Bonding: The chlorine atom at the 6-position can act as a halogen bond donor, participating in C–Cl···N or C–Cl···O interactions, or as a halogen bond acceptor. scirp.orgresearchgate.net

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgmdpi.com The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. scirp.org

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the interactions. These plots show the distribution of contact types, allowing for the calculation of the percentage contribution of each interaction (e.g., H···H, C···H, Cl···H) to the total crystal packing. nih.gov This analysis provides a detailed picture of the supramolecular architecture. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra provide the primary data for structural assignment. uobasrah.edu.iq The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal integrations (relative number of protons), and signal multiplicity (splitting patterns due to spin-spin coupling). The ¹³C NMR spectrum shows the number of unique carbon atoms. youtube.comismrm.org

For this compound, the expected signals can be predicted. The aromatic region of the ¹H NMR spectrum would show signals for the three protons on the benzene (B151609) ring, with splitting patterns determined by their positions relative to each other and the chlorine atom. The ethoxy group would produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons. The proton at the 3-position would likely appear as a singlet. The ¹³C NMR would show distinct signals for each of the nine carbon atoms. Predicted chemical shifts are summarized in Table 2.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Assignment¹H Chemical Shift (δ, ppm) (Predicted)¹³C Chemical Shift (δ, ppm) (Predicted)
C1-~155-165
C3~5.0-5.5 (s, 2H)~60-70
C3a-~135-145
C4~7.2-7.6 (m, 1H)~120-130
C5~7.2-7.6 (m, 1H)~120-130
C6-~130-140
C7~7.2-7.6 (m, 1H)~115-125
C7a-~140-150
-OCH₂CH₃~4.0-4.5 (q, 2H)~60-70
-OCH₂CH₃~1.2-1.6 (t, 3H)~10-20

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all signals and confirming the covalent connectivity of the molecule. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also map the connectivity of the protons on the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov It is exceptionally powerful for connecting different fragments of a molecule. Key expected correlations would include those from the methylene protons of the ethoxy group to C1 of the isoindole ring, and from the aromatic protons to various quaternary carbons (C3a, C6, C7a), confirming the substitution pattern. thieme-connect.de

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining stereochemistry and conformation in solution. For this molecule, a NOESY experiment could show a correlation between the protons of the ethoxy group and the H7 proton on the isoindole ring, providing insight into the preferred conformation of the ethoxy substituent in solution.

By combining these advanced spectroscopic and crystallographic techniques, a complete and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further chemical and biological studies.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for elucidating the molecular weight and structural features of novel compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that confirms identity and connectivity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be employed to confirm its molecular formula, C₁₀H₁₀ClNO. The calculated exact mass of the molecular ion [M]⁺ is compared against the experimentally measured value. Techniques like electrospray ionization (ESI) are often utilized for generating the parent ions of such heterocyclic compounds mdpi.com.

The analysis provides a high degree of confidence in the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. Upon confirmation of the molecular ion, tandem mass spectrometry (MS/MS) experiments can be performed. In these experiments, the parent ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern offers profound insights into the molecule's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the ethoxy group and other characteristic losses. The primary fragmentation mechanisms for carbonyl and ether compounds often involve α-cleavage and McLafferty rearrangements, although the latter is not applicable here miamioh.edu. For chlorinated compounds, fragmentation can involve the loss of the chlorine atom or HCl. The fragmentation pattern is a crucial tool for structural identification dtic.mil.

Table 1: Predicted HRMS Fragmentation Data for this compound

Predicted Fragment Ion Molecular Formula Predicted m/z Fragmentation Pathway
[M-C₂H₅]⁺ C₈H₅ClNO 166.0083 Loss of ethyl radical
[M-OC₂H₅]⁺ C₈H₅ClN 150.0110 Loss of ethoxy radical
[M-Cl]⁺ C₁₀H₁₀NO 160.0757 Loss of chlorine radical

This interactive table outlines the plausible fragmentation pathways and corresponding high-resolution mass-to-charge ratios for the title compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the vibrational modes of molecules, providing detailed information about the functional groups present and their chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). For isoindole derivatives, characteristic peaks in the range of 1780-1700 cm⁻¹ often correspond to the C=O groups of an imide ring nih.gov. While this compound lacks an imide carbonyl, analysis of its structure allows for the prediction of other characteristic absorption bands.

The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. These include C-H stretching vibrations for both the aromatic ring and the aliphatic ethoxy group, C=C and C=N stretching vibrations from the isoindole core, the C-O stretch of the ether linkage, and the C-Cl stretch. The precise position of these bands can be influenced by the electronic effects of the substituents on the isoindole ring system.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Ar-H 3100-3000
Aliphatic C-H Stretch -CH₂, -CH₃ 2980-2850
Imine C=N Stretch C=N 1690-1640
Aromatic C=C Stretch Ar C=C 1600-1450
C-O-C Asymmetric Stretch Ether 1260-1200
C-O-C Symmetric Stretch Ether 1150-1085

This interactive table summarizes the expected characteristic infrared absorption frequencies for the key functional groups present in the molecule.

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It is particularly useful for characterizing conjugated systems.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions, typically π → π* and n → π*, in conjugated systems. Isoindole and its derivatives contain a delocalized π-electron system, making them suitable for analysis by this technique acgpubs.org. Studies on related N-substituted isoindole-1,3-dione derivatives have shown maximum absorbance peaks in the near-ultraviolet (NUV) region, typically between 229-231 nm acgpubs.orgresearchgate.net.

For this compound, the absorption spectrum is expected to be dominated by π → π* transitions associated with the aromatic benzene ring fused to the pyrrole (B145914) moiety wikipedia.org. The presence of the chloro and ethoxy substituents on the benzene ring will act as auxochromes, potentially causing a bathochromic shift (shift to longer wavelength) or a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted isoindole core. The lone pairs of electrons on the oxygen of the ethoxy group and the chlorine atom can interact with the π-system of the ring, influencing the energy of the electronic transitions.

Table 3: Predicted Electronic Transitions for this compound

Type of Transition Chromophore Expected λₘₐₓ (nm)
π → π* Fused aromatic system (Benzene-pyrrole) ~220-260

This interactive table shows the expected electronic transitions and the corresponding wavelength ranges for the conjugated system of the title compound.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Investigations of 1 Ethoxy 6 Chloro 3h Isoindole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a standard method for investigating the properties of isoindole derivatives due to its favorable balance of computational cost and accuracy. nih.govmdpi.com Methods like the B3LYP functional combined with basis sets such as 6-311G++(d,p) are commonly used to optimize molecular geometries and calculate a wide range of electronic properties. mdpi.com Such calculations are typically performed on an isolated molecule in the gas phase, and vibrational analysis is used to confirm that the optimized structure corresponds to a minimum on the potential energy surface. mdpi.com

The electronic nature of 1-ethoxy-6-chloro-3H-isoindole is governed by the interplay of the isoindole core and its substituents. The ethoxy group at the 1-position is an electron-donating group (EDG), while the chloro group at the 6-position is an electron-withdrawing group (EWG) through induction but can be a weak donating group through resonance. DFT calculations can precisely map the resulting electron density distribution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net For the target molecule, negative potential would be expected around the nitrogen atom and the oxygen of the ethoxy group, while positive potential would be located around the hydrogen atoms.

Table 1. Calculated Electronic Properties of this compound and Related Compounds (Illustrative Data).
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
3H-Isoindole-5.85-0.954.902.10
6-chloro-3H-isoindole-6.05-1.304.751.55
1-ethoxy-3H-isoindole-5.60-0.804.802.45
This compound-5.75-1.204.551.90

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.gov This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states. nih.gov The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For a substituted isoindole like this compound, several reaction pathways could be computationally investigated. For example, in an electrophilic aromatic substitution reaction, calculations could predict whether the attack is more favorable at the C4, C5, or C7 position by comparing the activation energies for each pathway. The calculations would involve optimizing the geometry of the reactant, the electrophile, the intermediate (e.g., a sigma complex), and the transition state leading to it. Computational workflows can be used to screen large numbers of potential reactions to identify candidates with favorable kinetic and thermodynamic properties. nih.gov

Table 2. Calculated Activation Energies for a Hypothetical Electrophilic Bromination of this compound (Illustrative Data).
Position of SubstitutionReaction PathwayCalculated Activation Energy (kcal/mol)Relative Reaction Rate Prediction
C4Reactants → TS1 → Intermediate 1 → Product 118.5Minor
C5Reactants → TS2 → Intermediate 2 → Product 222.1Least Favorable
C7Reactants → TS3 → Intermediate 3 → Product 315.2Major

Isoindoles can exist in two tautomeric forms: the 1H-isoindole (also called isoindolenine) and the aromatic 2H-isoindole. thieme-connect.de The relative stability of these tautomers is a fine balance influenced by substitution. thieme-connect.de The 3H-isoindole specified in the subject compound is a third, non-aromatic tautomer. Computational studies on related systems have shown that 1-ethoxyisoindole exists predominantly in its isoindoline (B1297411) (a reduced, non-aromatic form) tautomer. researchgate.net

Quantum chemical calculations can accurately predict the relative energies of these different tautomers and conformers (e.g., those arising from the rotation of the ethoxy group). By calculating the Gibbs free energy of each isomer, the position of the tautomeric and conformational equilibria can be determined. For this compound, it is expected that the aromatic 2H tautomer would be significantly more stable than the non-aromatic 1H or 3H tautomers due to the energetic benefit of aromaticity. The solvent environment can also influence this equilibrium, an effect that can be modeled using methods like the self-consistent reaction field (SCRF) model. researchgate.net

Table 3. Calculated Relative Gibbs Free Energies of Tautomers of 1-ethoxy-6-chloro-isoindole (Illustrative Data).
TautomerAromaticityRelative Energy (kcal/mol)Predicted Equilibrium Population
This compoundNon-aromatic+15.0<0.1%
1-ethoxy-6-chloro-1H-isoindoleNon-aromatic+12.5<0.1%
1-ethoxy-6-chloro-2H-isoindoleAromatic0.0>99.9%

Computational Electrochemistry of Isoindole Derivatives

Computational methods, particularly DFT, are highly effective for predicting the electrochemical properties of organic molecules. researchgate.net These approaches can serve as a screening tool to identify promising candidates for applications in materials science, such as organic batteries.

The redox potential of a molecule, which quantifies its tendency to lose or gain electrons, can be predicted computationally. A well-established method involves calculating the Gibbs free energy change for the relevant oxidation or reduction half-reaction. Furthermore, there is often a strong linear correlation between the DFT-calculated HOMO energy and the experimental oxidation potential. rsc.orgnih.gov This relationship is based on an extension of Koopmans' theorem, where the HOMO energy approximates the ionization potential. nih.gov

For this compound, the substituents are expected to have a pronounced effect on its redox properties. The electron-donating ethoxy group will increase the electron density of the π-system, making the molecule easier to oxidize (i.e., lowering its oxidation potential). Conversely, the electron-withdrawing chloro group will make it more difficult to oxidize (raising its oxidation potential). The net effect will depend on the balance of these electronic influences. DFT calculations can quantify these effects and predict the formal redox potential.

Table 4. Predicted Oxidation Potentials vs. SCE (Illustrative Data).
CompoundCalculated HOMO Energy (eV)Predicted Oxidation Potential (V)
2H-Isoindole-5.400.85
6-chloro-2H-isoindole-5.581.01
1-ethoxy-2H-isoindole-5.210.70
1-ethoxy-6-chloro-2H-isoindole-5.350.82

Upon one-electron oxidation or reduction, a molecule forms a radical cation or a radical anion, respectively. The stability of these radical species is crucial to the reversibility of electrochemical processes. Radicals are generally considered electron-deficient species, and their stability often increases with a higher degree of substitution, a trend attributed to hyperconjugation. youtube.com

Quantum chemical calculations can provide detailed insight into the stabilization of these radical ions. A key analysis involves mapping the spin density distribution of the radical. The spin density indicates the location of the unpaired electron. Delocalization of this spin density over the aromatic system and onto substituents leads to significant stabilization of the radical ion.

In the radical cation of 1-ethoxy-6-chloro-2H-isoindole, the electron-donating ethoxy group would be expected to help delocalize the positive charge and spin density. In the radical anion, the electron-withdrawing chloro group would help stabilize the excess negative charge and delocalize the unpaired electron. DFT calculations on indole (B1671886) radical cations have shown that substituents significantly alter the spin density distribution, which in turn affects subsequent reactivity. rsc.org This analysis is vital for understanding the fate of the molecule after an electron transfer event.

Non-Linear Optical (NLO) Properties Calculations

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific research focused on the non-linear optical (NLO) properties of this compound. Consequently, direct computational data regarding its static polarizability, hyperpolarizability, and intramolecular charge transfer contributions to NLO activity are not available. This section, therefore, will outline the theoretical framework and computational methodologies that would be applied to investigate these properties, should such a study be undertaken.

Static Polarizability and Hyperpolarizability Computations

The investigation of NLO properties of a molecule like this compound would theoretically commence with the calculation of its static polarizability (α) and first hyperpolarizability (β). These parameters are crucial in determining the NLO response of a material. Density Functional Theory (DFT) is a widely employed computational method for such calculations, often utilizing functionals like B3LYP or CAM-B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

The static polarizability tensor (α) describes the linear response of the molecular electron cloud to an external electric field, while the first hyperpolarizability tensor (β) quantifies the second-order, non-linear response. For a comprehensive analysis, the individual tensor components would be calculated, and from these, the average polarizability (<α>) and the total first hyperpolarizability (β_tot) would be determined using the following equations:

<α> = (α_xx + α_yy + α_zz) / 3

β_tot = (β_x² + β_y² + β_z²) ^ (1/2)

where β_i = β_ixx + β_iyy + β_izz for i = x, y, z.

The results of these computations would typically be presented in a tabular format, as shown in the hypothetical table below, to facilitate comparison with other known NLO materials.

Table 1: Hypothetical Static Polarizability and First Hyperpolarizability Components of this compound

Parameter Value (a.u.)
α_xx Data not available
α_yy Data not available
α_zz Data not available
<α> Data not available
β_xxx Data not available
β_xyy Data not available
β_xzz Data not available
β_yyy Data not available
β_yzz Data not available
β_zxx Data not available
β_zyy Data not available
β_zzz Data not available

Note: The values in this table are placeholders and would be populated with data from DFT calculations.

Intramolecular Charge Transfer (ICT) Contributions to NLO Activity

The presence of electron-donating (ethoxy group) and electron-withdrawing (chloro group and the isoindole core) moieties in this compound suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. ICT is a key mechanism that can lead to significant NLO responses in organic molecules.

To investigate the ICT characteristics, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be performed. The spatial distribution of these orbitals provides insight into the nature of electronic transitions. An electronic transition from a HOMO localized on the electron-donating group to a LUMO localized on the electron-withdrawing group is indicative of an ICT process.

The energy gap between the HOMO and LUMO (E_gap) is another critical parameter. A smaller energy gap generally correlates with a larger hyperpolarizability. Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed to simulate the electronic absorption spectrum and identify the energies and oscillator strengths of the key electronic transitions, further elucidating the nature of the ICT.

The findings from such an analysis would be summarized in a data table, similar to the hypothetical one presented below.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Intramolecular Charge Transfer Parameters of this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
HOMO-LUMO Gap (eV) Data not available
Major Electronic Transition Wavelength (nm) Data not available
Oscillator Strength Data not available

Note: The values in this table are placeholders and would be populated with data from DFT and TD-DFT calculations.

Molecular Dynamics and Simulation Studies

Currently, there are no published molecular dynamics (MD) or simulation studies specifically investigating this compound. MD simulations could, in principle, be applied to understand the conformational dynamics of the molecule and how these dynamics might influence its bulk properties. For instance, simulations could explore the rotational freedom of the ethoxy group and the planarity of the isoindole ring system in different environments (e.g., in solution or in a solid-state matrix). Such studies could provide valuable context for interpreting experimental data and understanding how intermolecular interactions might affect the NLO properties of the material in a condensed phase. However, without specific research questions being addressed in the literature, a detailed discussion remains speculative.

Synthetic Applications and Advanced Chemical Transformations of 3h Isoindole Scaffolds

3H-Isoindoles as Reactive Building Blocks in Complex Organic Synthesis

The presence of the 3H-isoindole tautomer is critical for its role as a reactive building block. This tautomer can be exploited in various synthetic strategies. For instance, the diene system inherent to the isoindole structure makes it a suitable candidate for Diels-Alder reactions, allowing for the construction of complex polycyclic frameworks. The stereochemical outcome of such reactions can often be controlled by the nature of the substituents on both the isoindole and the dienophile.

Furthermore, the nitrogen atom and the substituted carbon positions of the isoindole ring can act as nucleophilic or electrophilic centers, depending on the reaction conditions and the nature of the reacting partners. This dual reactivity allows for the sequential introduction of various functionalities, making substituted 3H-isoindoles valuable synthons for the assembly of intricate target molecules, including natural products and their analogues. The strategic installation of chloro and ethoxy groups, as in our subject compound, provides handles for further functionalization, for example, through cross-coupling reactions or nucleophilic aromatic substitution, thereby expanding the synthetic utility of the isoindole scaffold.

A summary of potential reactions involving substituted 3H-isoindoles is presented in the table below:

Reaction TypeRole of 3H-IsoindolePotential Products
Diels-Alder CycloadditionDienePolycyclic aromatic compounds
Nucleophilic AdditionNucleophileFunctionalized isoindolines
Electrophilic SubstitutionAromatic NucleusSubstituted isoindole derivatives
Cross-Coupling ReactionsAryl Halide (from chloro group)Biaryl or arylamine derivatives

Strategic Use of 3H-Isoindole Derivatives for Heterocycle Construction

The inherent structural and electronic properties of 3H-isoindole derivatives make them powerful precursors for the synthesis of a diverse range of heterocyclic compounds. The ability of the isoindole nucleus to act as a synthon for both fused and spirocyclic systems is of particular interest in medicinal and materials chemistry. The strategic placement of substituents, such as in "1-ethoxy-6-chloro-3H-isoindole," can be leveraged to direct the course of these synthetic transformations and to impart desired properties to the resulting heterocyclic frameworks.

One of the primary strategies for heterocycle construction from 3H-isoindoles involves their participation in cycloaddition reactions. As a 10π-aromatic system, the isoindole can act as a diene in [4+2] cycloadditions with various dienophiles, leading to the formation of complex, fused polycyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature and steric bulk of the substituents on the isoindole ring. For instance, the electron-donating ethoxy group in "this compound" would be expected to activate the diene system, potentially facilitating cycloaddition reactions even with less reactive dienophiles.

Furthermore, the nitrogen atom of the isoindole ring can participate in annulation reactions, leading to the formation of nitrogen-containing fused heterocycles. For example, reaction with α,β-unsaturated ketones or esters could, after an initial Michael addition, lead to intramolecular cyclization and the formation of novel polycyclic alkaloids or related structures. The chloro substituent on the benzene (B151609) ring of "this compound" could also serve as a handle for intramolecular cyclization reactions, for instance, through palladium-catalyzed C-N or C-C bond formation, to construct additional fused rings.

The versatility of the 3H-isoindole scaffold in heterocycle synthesis is summarized in the following table, which outlines potential synthetic strategies and the resulting heterocyclic systems.

Synthetic StrategyRole of 3H-Isoindole DerivativeResulting Heterocyclic System
[4+2] CycloadditionDieneFused polycyclic aromatic systems
1,3-Dipolar CycloadditionDipolarophile (after N-functionalization)Fused nitrogen-containing heterocycles
Annulation ReactionsNucleophilic or electrophilic partnerFused or spirocyclic alkaloids
Intramolecular CyclizationPrecursor with appropriate functional groupsFused heterocyclic systems

The strategic application of these and other synthetic methodologies allows for the transformation of simple, substituted 3H-isoindoles into a vast array of complex heterocyclic structures with potential applications in various fields of chemical science.

Future Research Directions and Unexplored Avenues for 1 Ethoxy 6 Chloro 3h Isoindole Research

Development of Sustainable and Green Synthetic Methods for 3H-Isoindoles

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into 1-ethoxy-6-chloro-3H-isoindole should prioritize the establishment of green synthetic routes. Current approaches to nitrogen heterocycles often rely on harsh reaction conditions, toxic reagents, and significant solvent waste. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances, should guide the design of new synthetic pathways.

Key areas for exploration in the sustainable synthesis of 3H-isoindoles could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.

Ultrasonication: The use of ultrasound can enhance reaction rates and efficiency, providing a more energy-efficient alternative to conventional heating.

Catalyst-Free and Solvent-Free Reactions: Designing reaction pathways that eliminate the need for catalysts and organic solvents would represent a significant advancement in green synthesis.

Use of Green Solvents: Investigating the use of water, supercritical fluids, ionic liquids, or bio-based solvents as reaction media can drastically reduce the environmental impact of the synthesis.

Multi-component Reactions (MCRs): MCRs offer a highly efficient approach to building molecular complexity in a single step, minimizing waste and purification efforts.

A comparative overview of potential green synthetic strategies is presented in Table 1.

Synthesis StrategyPotential Advantages for 3H-Isoindole Synthesis
Microwave-Assisted SynthesisRapid reaction times, improved yields, potential for solvent-free conditions.
Ultrasound-Promoted ReactionsEnhanced reaction rates, energy efficiency, milder reaction conditions.
Catalyst-Free MethodologiesReduced cost and toxicity, simplified purification processes.
Reactions in Green SolventsLower environmental impact, improved safety profile.
Multi-component ReactionsHigh atom economy, increased molecular complexity in a single step.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is a powerful tool for achieving high selectivity and efficiency in organic synthesis. The development of novel catalytic systems for the synthesis of this compound could unlock new levels of control over the reaction outcome. Research in this area should focus on both homogeneous and heterogeneous catalysis, with an emphasis on catalyst recyclability and the use of earth-abundant metals.

Promising catalytic approaches to explore include:

Transition Metal Catalysis: Rhodium, palladium, and copper catalysts have shown great promise in the synthesis of isoindole derivatives. Future work could focus on developing catalysts that are more active, selective, and operate under milder conditions. Iron catalysis is also a growing area of interest due to the low cost and low toxicity of iron.

Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems, often with high enantioselectivity.

Biocatalysis: Employing enzymes as catalysts can lead to highly selective transformations under mild, aqueous conditions, representing a truly green catalytic approach.

Nanocatalysis: The use of catalytically active nanoparticles can offer high surface area and unique reactivity, with the potential for easy recovery and reuse.

The enantioselective synthesis of chiral 3H-isoindoles is a particularly important and underexplored area where the development of novel chiral catalysts could have a significant impact.

Investigation of Unconventional Reactivity Modes of 3H-Isoindoles

The reactivity of isoindoles is largely dictated by the tautomeric equilibrium between the 1H-, 2H-, and 3H-forms. While 2H-isoindoles are known to participate readily in Diels-Alder reactions, the reactivity of the 3H-tautomer is less understood. Future research should aim to elucidate the unique reactivity patterns of this compound.

Potential areas of investigation include:

Pericyclic Reactions: Beyond the Diels-Alder reaction, exploring other pericyclic reactions such as [3+2] cycloadditions and electrocyclizations could lead to the discovery of novel transformations and the synthesis of complex polycyclic structures.

Tautomerism-Driven Reactivity: Understanding and controlling the tautomeric equilibrium of this compound could allow for selective reactions of a specific tautomer, leading to a diverse range of products from a single starting material.

Umpolung Strategies: Investigating methods to reverse the normal reactivity of the isoindole nucleus (umpolung) could open up new avenues for functionalization. For instance, converting the typically nucleophilic isoindole into an electrophilic species could enable novel bond formations.

Reactions with Unconventional Partners: Exploring reactions with less common reaction partners, such as carbenes, nitrenes, or radical species, could lead to the discovery of unprecedented reactivity modes.

Advanced Computational Predictions for Undiscovered Reactivities and Properties

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and reactivity of molecules, guiding experimental design and accelerating the discovery process. For a largely unexplored molecule like this compound, in silico studies can provide valuable insights.

Future computational research should focus on:

Tautomeric Stability and Equilibrium: Using quantum chemical methods like Density Functional Theory (DFT), the relative stabilities of the 1H-, 2H-, and 3H-tautomers of this compound can be predicted, along with the energy barriers for their interconversion. These calculations can provide a fundamental understanding of which tautomer is likely to predominate under different conditions.

Aromaticity and Electronic Structure: Computational analysis of the aromaticity of the different tautomers can help to explain their relative stabilities and predict their reactivity. Calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify the most reactive sites for electrophilic and nucleophilic attack.

Reaction Mechanism and Selectivity Prediction: DFT calculations can be used to model the transition states and intermediates of potential reactions, allowing for the prediction of reaction pathways, activation energies, and the origins of selectivity (chemo-, regio-, and stereoselectivity).

Prediction of Spectroscopic and Physicochemical Properties: Computational methods can predict various properties such as NMR and IR spectra, which can aid in the characterization of the synthesized compound. Other properties like lipophilicity and solubility can also be estimated, which is important for potential applications.

A summary of key properties that can be predicted computationally is provided in Table 2.

PropertyComputational MethodPredicted Information
Tautomer StabilityDensity Functional Theory (DFT)Relative energies of 1H, 2H, and 3H tautomers.
AromaticityNucleus-Independent Chemical Shift (NICS)Degree of aromatic character in each ring.
ReactivityFrontier Molecular Orbital (FMO) TheoryIdentification of sites for electrophilic/nucleophilic attack.
Reaction MechanismsTransition State Theory, DFTPrediction of reaction pathways and activation energies.
Spectroscopic DataTime-Dependent DFT (TD-DFT)Prediction of NMR, IR, and UV-Vis spectra.

Rational Design of Functionalized 3H-Isoindoles for Targeted Chemical Applications

The ultimate goal of synthesizing and understanding the reactivity of new molecules is often their application in various fields. The rational design of functionalized 3H-isoindoles, including this compound, could lead to the development of novel compounds with tailored properties for specific applications.

Potential areas for the application-driven design of 3H-isoindole derivatives include:

Medicinal Chemistry: The isoindole scaffold is present in a number of biologically active compounds. By introducing various functional groups onto the this compound core, new derivatives could be designed and synthesized as potential drug candidates. In silico screening and molecular docking studies could be used to predict their binding affinity to biological targets.

Materials Science: Isoindole derivatives have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through functionalization to create new materials with desirable photophysical and electronic properties.

Chemical Sensors: The isoindole nucleus can be incorporated into fluorescent probes for the detection of various analytes. The design of new 3H-isoindole-based sensors could be guided by computational studies to optimize their selectivity and sensitivity.

The chemical compound this compound represents a promising yet underexplored area of research within the broader field of heterocyclic chemistry. While direct experimental data on this specific molecule is scarce, a wealth of knowledge from the study of related isoindole systems provides a solid foundation for future investigations. By focusing on the development of sustainable synthetic methods, exploring novel catalytic systems, investigating unconventional reactivity, leveraging advanced computational tools, and pursuing the rational design of functionalized derivatives, the scientific community can unlock the full potential of this intriguing molecule and the 3H-isoindole scaffold in general. The avenues for research outlined in this article provide a roadmap for future studies that are likely to yield exciting discoveries and valuable applications.

Q & A

Q. What are the standard synthetic routes for 1-ethoxy-6-chloro-3H-isoindole, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A typical synthesis involves halogenation and alkoxylation steps. For example, substituting a hydroxyl group with chlorine (using POCl₃ or SOCl₂) followed by ethoxylation (via nucleophilic substitution with sodium ethoxide). Optimize yield by varying reaction parameters:
  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but may increase side reactions.
  • Catalyst : Use Lewis acids (e.g., AlCl₃) for directed halogenation .
  • Purification : Column chromatography with ethyl acetate/hexane (70:30) effectively isolates the product .
  • Yield Tracking : Monitor intermediates via TLC and confirm purity via ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituents (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃; δ 3.8–4.2 ppm for OCH₂) and aromatic protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
  • TLC : Use silica gel plates with UV visualization to assess reaction progress .
  • GC-MS : Optional for volatile derivatives; cross-reference with NIST databases for fragmentation patterns .

Q. How can researchers design preliminary stability tests for this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor degradation via HPLC .
  • Humidity Tests : Store at 75% relative humidity; analyze hygroscopicity via Karl Fischer titration.
  • Data Interpretation : Use factorial design (e.g., 2³ matrix) to model interactions between temperature, light, and humidity .

Q. What are the key solubility and partitioning properties of this compound in common solvents?

  • Methodological Answer :
  • Solubility Screening : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) via saturation shake-flask method.
  • LogP Determination : Use reverse-phase HPLC with a calibrated C18 column; compare retention times to standards .
  • Partition Coefficients : Measure octanol-water partitioning via UV-Vis spectroscopy at λ_max .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Reaction Path Search : Use software like GRRM or AFIR to explore possible intermediates and transition states .
  • AI Integration : Train neural networks on existing indole reaction datasets to propose optimal conditions (e.g., solvent, catalyst) .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for halogenation of isoindole derivatives?

  • Methodological Answer :
  • Factorial Design : Systematically test variables (catalyst loading, solvent polarity, temperature) to identify dominant factors .
  • In Situ Monitoring : Use Raman spectroscopy to track reaction kinetics and detect transient intermediates .
  • Cross-Validation : Compare results across multiple characterization techniques (e.g., XRD for crystallinity vs. NMR for functional groups) .

Q. How can researchers design a mechanistic study to elucidate the role of the ethoxy group in stabilizing this compound during photochemical reactions?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize deuterated ethoxy derivatives to track hydrogen abstraction pathways.
  • Laser Flash Photolysis : Measure transient absorption spectra to identify excited-state intermediates .
  • Computational Modeling : Simulate UV-Vis spectra using TD-DFT to correlate experimental peaks with electronic transitions .

Q. What advanced separation techniques (e.g., membrane filtration, chiral chromatography) are suitable for isolating enantiomers or regioisomers of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with ethanol/heptane mobile phase; monitor enantiomeric excess via circular dichroism .
  • Membrane Technologies : Employ nanofiltration membranes (MWCO 200–300 Da) to separate byproducts based on size .
  • Crystallography : Grow single crystals for XRD to confirm stereochemistry and packing interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.